molecular formula C15H14BrNO2S B2997361 (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide CAS No. 300813-89-2

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide

Cat. No. B2997361
CAS RN: 300813-89-2
M. Wt: 352.25
InChI Key: OMOPJVMFEZPWER-BQYQJAHWSA-N
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Description

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide, also known as BTEA, is a chemical compound that has recently gained attention in the scientific community due to its potential use in various research applications. BTEA is a member of the acrylamide family and is commonly used as a building block for the synthesis of other compounds.

Mechanism of Action

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide inhibits the activity of kinases and other proteins by binding to their active sites, thereby preventing them from carrying out their normal functions. This compound has been shown to bind to the ATP-binding site of kinases, which is required for their activity. By binding to this site, this compound prevents the transfer of phosphate groups to target proteins, thereby inhibiting their activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various cell types. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, by inhibiting the activity of AKT. This compound has also been shown to inhibit the growth and proliferation of cancer cells by preventing the activation of key signaling pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of using (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide in lab experiments is its specificity for certain enzymes and proteins. This compound has been shown to selectively inhibit the activity of certain kinases, which makes it a useful tool for studying their function in cells. However, one of the limitations of using this compound in lab experiments is its low solubility in aqueous solutions, which can limit its effectiveness in certain assays.

Future Directions

There are several future directions for the use of (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide in scientific research. One potential application is its use as a therapeutic agent for the treatment of cancer. This compound has been shown to have potent anti-cancer effects in preclinical studies, and further research is needed to determine its potential as a cancer treatment. Another future direction is the development of more potent and selective kinase inhibitors based on the structure of this compound. By understanding the structure-activity relationship of this compound, it may be possible to design more effective inhibitors for specific kinases and other proteins.

Synthesis Methods

The synthesis of (E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 4-bromothiophene-2-carbaldehyde, which is then reacted with 4-ethoxyaniline to form 4-(4-ethoxyphenyl)-2-(4-bromothiophen-2-yl)hydrazinecarboxamide. This intermediate is then reacted with acryloyl chloride to form this compound. The overall yield of this synthesis method is approximately 40%.

Scientific Research Applications

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)acrylamide has been used in various scientific research applications due to its ability to inhibit the activity of certain enzymes and proteins. One of the most common research applications of this compound is its use as a kinase inhibitor. Kinases are enzymes that play a critical role in cell signaling and are often overactive in cancer cells. This compound has been shown to inhibit the activity of several kinases, including AKT, which is a key regulator of cell survival and proliferation.

properties

IUPAC Name

(E)-3-(4-bromothiophen-2-yl)-N-(4-ethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO2S/c1-2-19-13-5-3-12(4-6-13)17-15(18)8-7-14-9-11(16)10-20-14/h3-10H,2H2,1H3,(H,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMOPJVMFEZPWER-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C=CC2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)NC(=O)/C=C/C2=CC(=CS2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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